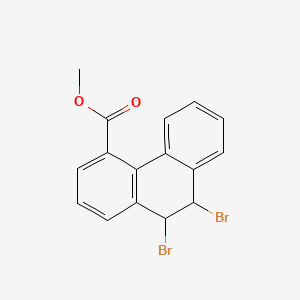
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 9 and 10 positions of the phenanthrene ring, along with a methyl ester group at the 4 position. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate typically involves the bromination of 9,10-dihydrophenanthrene followed by esterification. One common method is the palladium-catalyzed Heck reaction, which is used to introduce the bromine atoms into the phenanthrene ring . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, typically dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding 9,10-dihydrophenanthrene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene.
Substitution: Various substituted phenanthrene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate involves its interaction with cellular components. The bromine atoms and the ester group play crucial roles in its reactivity. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects . Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-3,4-dihydroxybenzoate: Another methyl ester derivative with hydroxyl groups instead of bromine atoms.
9,10-dihydrophenanthrene-2,4,7-triol: A phenanthrene derivative with hydroxyl groups at different positions.
Uniqueness
Methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate is unique due to the presence of bromine atoms, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its cytotoxic potential compared to non-brominated analogs.
Eigenschaften
CAS-Nummer |
26847-76-7 |
|---|---|
Molekularformel |
C16H12Br2O2 |
Molekulargewicht |
396.07 g/mol |
IUPAC-Name |
methyl 9,10-dibromo-9,10-dihydrophenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H12Br2O2/c1-20-16(19)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(17)15(11)18/h2-8,14-15H,1H3 |
InChI-Schlüssel |
CLKBDWJCCYETQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C(C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
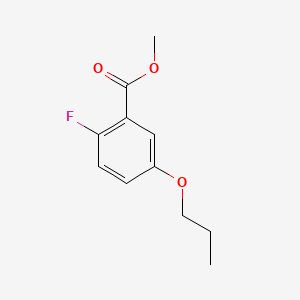

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
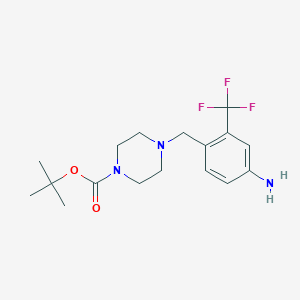
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
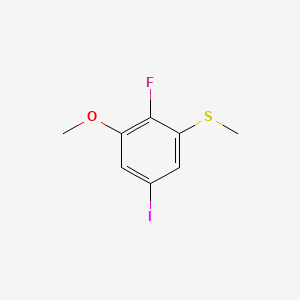
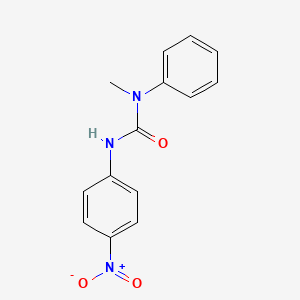
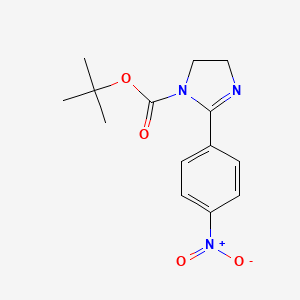
![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
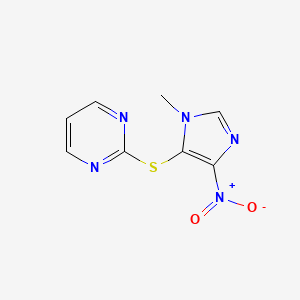
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
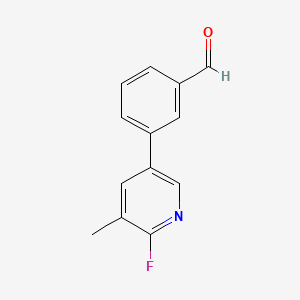
![3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14018669.png)
